A Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic protocol, and its relevance in the context of drug development, with a focus on the strategic incorporation of fluorine to enhance molecular properties.
Physicochemical Properties of 6-Fluoro-2,3'-bipyridine
6-Fluoro-2,3'-bipyridine is a bipyridine derivative where a fluorine atom is substituted on one of the pyridine rings. This substitution can significantly influence the electronic properties, metabolic stability, and binding interactions of the molecule.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1214335-26-8 | [] |
| Molecular Formula | C₁₀H₇FN₂ | [] |
| Molecular Weight | 174.17 g/mol | [] |
| Predicted Boiling Point | 306.3 ± 27.0 °C | [4] |
| Predicted Density | 1.198 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.40 ± 0.12 | [4] |
| Storage Temperature | 2-8°C | [4] |
| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |
Proposed Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
(2-Fluoro-6-bromopyridine) + (3-Pyridylboronic acid) --(Pd Catalyst, Base)--> 6-Fluoro-2,3'-bipyridine
Materials and Reagents:
-
2-Fluoro-6-bromopyridine
-
3-Pyridylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar palladium catalyst
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-fluoro-6-bromopyridine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degassing: Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield pure 6-fluoro-2,3'-bipyridine.
Caption: A flowchart of the proposed synthesis of 6-Fluoro-2,3'-bipyridine.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[1][6] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in modern drug discovery due to their unique physicochemical properties and diverse pharmacological activities.[2]
Key Advantages of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic pathways at that position, leading to increased drug half-life.[7]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.[7]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a compound's solubility and pharmacokinetic profile.
-
Improved Membrane Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, aiding its passage through cell membranes.[1]
Bipyridine scaffolds are known to be versatile ligands and are present in numerous biologically active compounds.[8] The introduction of a fluorine atom, as in 6-fluoro-2,3'-bipyridine, makes it a valuable building block for creating new chemical entities with potentially improved drug-like properties. This compound can serve as a starting point for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][7]
Caption: Role of 6-Fluoro-2,3'-bipyridine in a drug discovery workflow.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-fluoro-2,3'-bipyridine CAS#: 1214335-26-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. mdpi.com [mdpi.com]
- 8. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
